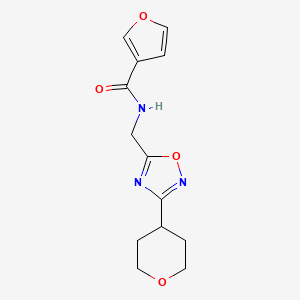

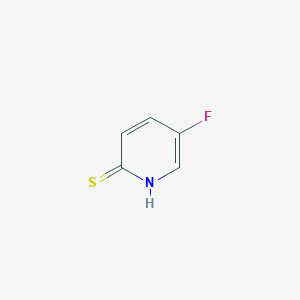

![molecular formula C8H8ClN3O2 B2380932 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride CAS No. 2375259-73-5](/img/structure/B2380932.png)

3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, various pyrazolo[3,4-b]pyridine derivatives have been synthesized . For instance, 5-Amino-3-methyl-1-phenyl-1H-pyrazole was prepared to react with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

The chemical reactions of pyrazolo[3,4-b]pyridines involve various synthetic strategies and approaches .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridines can be characterized by Mass, IR, 1H, 13C NMR spectra and CHN analysis data .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Pyrazolo[3,4-b]pyridines, which include “3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride”, have been extensively studied for their biomedical applications . They have been synthesized in various ways and have shown diverse biological activities .

Antimicrobial Potential

Some derivatives of pyrazolo[3,4-b]pyridines have shown good antimicrobial potential . This suggests that “3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride” could also be explored for similar applications.

Inhibitory Effects

Novel compounds of pyrazolo[3,4-b]pyridines have shown good inhibitory effects with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM . This indicates that “3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride” could potentially be used in research related to inhibition of certain biological processes or enzymes.

Synthesis of Polycyclic Heterocycles

Pyrazolo[3,4-b]pyridines can be used in the synthesis of polycyclic heterocycles using ketones as condensation partners . This suggests that “3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride” could be used in similar synthetic processes.

Therapeutic Potential

Imidazole-containing compounds, which include pyrazolo[3,4-b]pyridines, have shown therapeutic potential . This suggests that “3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride” could be explored for its therapeutic potential.

Drug Discovery

Given the diverse biological activities of pyrazolo[3,4-b]pyridines, “3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride” could be a valuable compound in drug discovery .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-2H-pyrazolo[4,3-c]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c1-4-5-3-9-7(8(12)13)2-6(5)11-10-4;/h2-3H,1H3,(H,10,11)(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDLSOVGXGGSBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NC(=CC2=NN1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

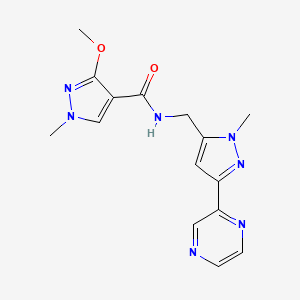

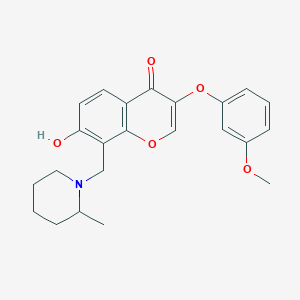

![2-(8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2380852.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)

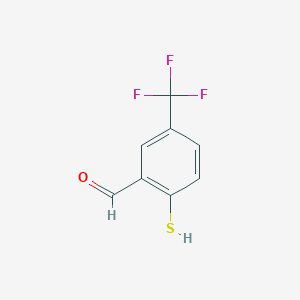

![3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2380860.png)

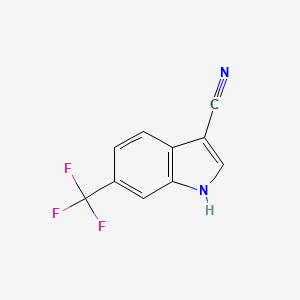

![3-[3-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B2380864.png)

![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride](/img/structure/B2380865.png)